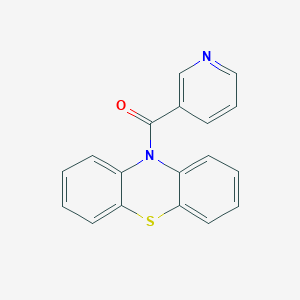

10-(3-pyridinylcarbonyl)-10H-phenothiazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of phenothiazine derivatives, including 10-(3-pyridinylcarbonyl)-10H-phenothiazine, often involves modifications at the 3-position with electron-deficient pyridine groups, facilitated by various catalysts and conditions to promote the desired intramolecular charge transfer and electronic rearrangement. The synthesis processes have been studied for their efficiency in yielding various phenothiazine derivatives with specific functional groups for targeted applications (Lin & Chang, 2009).

Molecular Structure Analysis

The molecular structure of 10-(3-pyridinylcarbonyl)-10H-phenothiazine derivatives has been extensively studied using spectroscopic techniques and theoretical calculations. These studies reveal the importance of donor-acceptor moieties and π-conjugated bridges in facilitating electron or charge transfer phenomena, crucial for their applications in photovoltaics and other fields (Al-Zahrani et al., 2016).

Chemical Reactions and Properties

Phenothiazine derivatives can undergo a variety of chemical reactions, including palladium-catalysed amination, which leads to the formation of cocrystals and isomers with specific properties. These reactions play a significant role in modifying the electronic and structural characteristics of the phenothiazine core, affecting its potential applications (Nikulin et al., 2008).

Physical Properties Analysis

The physical properties of phenothiazine derivatives, such as solubility, thermal stability, and crystallinity, are influenced by their molecular structure and the presence of specific substituents. These properties are crucial for their processing and application in various domains (Ghorpade et al., 2016).

Chemical Properties Analysis

The chemical properties of 10-(3-pyridinylcarbonyl)-10H-phenothiazine derivatives are marked by their electron donor capabilities, oxidation potential, and the ability to form radical-cations. These properties are fundamental to their application in material science, biochemistry, and the development of sensory applications (Hauck et al., 2007).

科学的研究の応用

Spectroscopic Applications and Sensor Development

- Fluorophore-Switching and NIR Sensor Applications : Vinyl-substituted 10H-phenothiazine derivatives exhibit spectral variations due to intramolecular charge transfer, electronic rearrangement, and contact ion-pair mechanisms. These properties make them suitable for fluorophore-switching and potential near-infrared (NIR) sensor applications (Lin & Chang, 2009).

Photovoltaic and Material Science

- Dye-Sensitized Solar Cells (DSSCs) : The structural diversity of phenothiazine derivatives plays a crucial role in their application in dye-sensitized solar cells (DSSCs). Modifications in the phenothiazine core structure, particularly at the 3, 7, and 10 positions, have been shown to significantly impact the photovoltaic performance of DSSCs (Buene, Hagfeldt, & Hoff, 2019).

Anticancer Activity

- Anticancer Potential : New phenothiazine derivatives, specifically 10-substituted 1,6-diazaphenothiazines, have shown promising results against melanoma C-32 and breast cancer MCF-7 cell lines, indicating their potential as anticancer agents (Morak-Młodawska et al., 2016).

Electronic and Photonic Applications

- Electrochemical and Photovoltaic Materials : Phenothiazines are extensively studied as electron donor candidates for their potential applications in electrochemical and photovoltaic materials. Their ability to facilitate electron/charge transfer makes them suitable for various applications, including DSSCs and organic light-emitting devices (Al-Zahrani et al., 2016).

Antibacterial Activity

- Antibacterial Properties : Phenothiazine derivatives have also been explored for their antibacterial activity, showcasing the versatility of these compounds in biomedical applications (Vasudha et al., 2016).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

phenothiazin-10-yl(pyridin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2OS/c21-18(13-6-5-11-19-12-13)20-14-7-1-3-9-16(14)22-17-10-4-2-8-15(17)20/h1-12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCUKYHPYCYGCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

43.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24811269 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

10H-phenothiazin-10-yl(pyridin-3-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[3-(ethoxycarbonyl)-6-methyl-4-quinolinyl]amino}benzoic acid](/img/structure/B5511175.png)

![4-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-1-(2-phenylethyl)-2-piperazinone dihydrochloride](/img/structure/B5511198.png)

![2-[(4-chlorobenzyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5511205.png)

![N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-2-furamide](/img/structure/B5511208.png)

![1-(2-{4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5511218.png)

![3-phenyl-8-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5511236.png)

![3-ethyl-8-(2-fluoro-6-methoxybenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5511247.png)

![propyl 8-benzyl-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5511260.png)

![4-(4-{[(4-phenoxyphenyl)thio]methyl}benzoyl)morpholine](/img/structure/B5511275.png)

![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-5-methoxy-N,1-dimethyl-1H-indole-2-carboxamide](/img/structure/B5511286.png)